molecular formula C31H43ClN6O4 B1192021 Tandutinib (MLN518) HCl

Tandutinib (MLN518) HCl

Cat. No.: B1192021
M. Wt: 599.16
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tandutinib (MLN518) HCl is a quinazoline-derived small-molecule inhibitor targeting type III receptor tyrosine kinases, primarily FLT3, PDGFRβ, and c-Kit . Its development stemmed from the critical role of FLT3 mutations (e.g., internal tandem duplications, ITD) in acute myeloid leukemia (AML) pathogenesis, where such mutations correlate with poor prognosis .

Properties

Molecular Formula

C31H43ClN6O4

Molecular Weight

599.16

Synonyms

N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Profile :

  • IC50 Values : FLT3 (0.22 µM), PDGFRβ (0.20 µM), c-Kit (0.17 µM) .
  • Selectivity : 15–20-fold greater potency for FLT3 over CSF-1R and >100-fold over FGFR, EGFR, and KDR .
  • Downstream Effects : Inhibits FLT3-ITD autophosphorylation, MAPK, and PI3K pathways, inducing apoptosis in AML cells .

Clinical Trials :

  • Phase I (AML/MDS) : Doses ranged from 50–700 mg twice daily. Dose-limiting toxicities (DLTs) included reversible muscle weakness and fatigue at ≥525 mg . Pharmacokinetics showed slow elimination (mean residence time: 3.5 days) and steady-state plasma concentrations achieved after >1 week .
  • Phase II (Glioblastoma) : Combined with bevacizumab, it increased toxicity (e.g., blurred vision, hypermagnesemia) without improving efficacy compared to bevacizumab alone .

Comparison with Similar FLT3 Inhibitors

Target Profiles and Selectivity

First-Generation Inhibitors (Multitargeted) :

Compound Targets FLT3 IC50 Key Features
Tandutinib FLT3, PDGFRβ, c-Kit 0.22 µM Moderate selectivity; inhibits MAPK/PI3K pathways
Midostaurin FLT3, PKC, VEGFR, c-Kit 10–30 nM Broad kinase inhibition; FDA-approved for FLT3-mutated AML
Sunitinib FLT3, VEGFR, PDGFR, c-Kit 10–50 nM Anti-angiogenic activity; used in solid tumors and AML
Lestaurtinib FLT3, JAK2, Trk 3 nM Limited clinical efficacy in AML combinations

Second-Generation Inhibitors (FLT3-Specific) :

  • Gilteritinib : Higher FLT3 specificity (IC50: 0.29 nM); approved for relapsed/refractory AML.
  • Quizartinib : Targets FLT3-ITD (IC50: 1.6 nM); prolonged survival in phase III trials.

Efficacy in Clinical Trials

Compound Trial Phase Population Key Findings
Tandutinib Phase I/II AML/MDS 90% CR rate in combination with cytarabine/daunorubicin ; limited monotherapy activity
Midostaurin Phase III Newly diagnosed AML Improved overall survival (74.7 vs. 25.6 months) with chemotherapy
Sunitinib Phase II Relapsed AML 34% response rate; significant reduction in FLT3 phosphorylation
Lestaurtinib Phase III AML with chemotherapy No survival benefit (UK AML 15/17 trials)

Notable Outcomes:

  • Tandutinib’s synergy with chemotherapy (e.g., cytarabine) contrasts with lestaurtinib’s lack of benefit in similar settings .
  • Midostaurin’s approval highlights superior clinical validation compared to tandutinib’s experimental status .

Pharmacokinetics and Toxicity

Compound Half-Life Key Toxicities Pharmacokinetic Challenges
Tandutinib ~3.5 days Muscle weakness, fatigue, hypermagnesemia ABCB1/ABCG2 efflux limits bioavailability
Midostaurin 20–30 hrs Nausea, vomiting, myelosuppression CYP3A4 metabolism; drug-drug interactions
Sunitinib 40–60 hrs Hypertension, hand-foot syndrome High interpatient variability in exposure

Unique Challenges :

  • Tandutinib’s neuromuscular toxicity (e.g., myasthenic-like syndrome) is distinct from other FLT3 inhibitors .

Resistance Mechanisms and Combinatorial Approaches

  • Tandutinib: Resistance linked to FLT3-F691L gatekeeper mutations; synergizes with daunorubicin via enhanced apoptosis .
  • Midostaurin : Combined with hypomethylating agents (e.g., azacitidine) to overcome resistance .
  • Sunitinib : Used with mTOR inhibitors (e.g., everolimus) to target parallel survival pathways .

Q & A

Q. What is the primary mechanism of action of Tandutinib (MLN518) HCl, and how does its selectivity profile impact experimental design?

Tandutinib is a potent inhibitor of FLT3, PDGFR, and c-Kit tyrosine kinases, with IC50 values of 0.17–0.22 μM for FLT3 and related kinases. Its selectivity (>100-fold for FLT3 over EGFR, FGFR, and KDR) makes it ideal for studies focusing on FLT3-driven pathologies (e.g., acute myeloid leukemia). Researchers should validate kinase inhibition using phosphorylation assays (e.g., immunoblotting for FLT3-ITD autophosphorylation) and confirm cellular specificity using FLT3-dependent cell lines (e.g., Ba/F3 or Molm-13) .

Q. What standardized protocols are recommended for in vitro efficacy testing of Tandutinib?

  • Cell viability assays : Use MTT assays with FLT3-ITD mutant cell lines (e.g., Molm-13 or Molm-14) to determine IC50 values. Include controls with FLT3-independent cell lines to confirm selectivity .
  • Drug accumulation studies : Measure intracellular retention of substrates (e.g., [³H]-paclitaxel) in multidrug-resistant cell lines (e.g., HEK-MRP7) to assess Tandutinib’s ability to inhibit efflux pumps like MRP7/ABCC10 .

Q. How should Tandutinib be stored and prepared for experimental use to ensure stability?

Store lyophilized powder at -20°C in a desiccated environment. For in vitro studies, dissolve in DMSO (≤10 mM stock) and dilute in culture media to avoid solvent toxicity. Stability in solution is limited; use within one month when stored at -20°C .

Advanced Research Questions

Q. How can researchers reconcile contradictions between Tandutinib’s in vitro efficacy and clinical trial failures (e.g., glioblastoma)?

A phase II trial in glioblastoma reported insufficient efficacy despite Tandutinib’s brain penetration, highlighting potential limitations in target engagement or compensatory pathways in vivo. To address this, researchers should:

  • Optimize dosing regimens : Use pharmacokinetic studies to correlate drug concentrations with FLT3 inhibition in brain tissue.
  • Evaluate combination therapies : Test Tandutinib with radiation or other kinase inhibitors (e.g., cediranib) to overcome resistance mechanisms observed in glioblastoma models .

Q. What methodologies are critical for analyzing Tandutinib’s role in reversing multidrug resistance (MDR) via MRP7 inhibition?

  • Efflux assays : Quantify intracellular accumulation of fluorescent substrates (e.g., calcein-AM) in MRP7-overexpressing cell lines (e.g., HEK-MRP7) with/without Tandutinib co-treatment.
  • Chemosensitization studies : Perform MTT assays with vincristine or paclitaxel in resistant cell lines, using Tandutinib (10 µM) to calculate dose-modifying factors (DMFs). Note that cisplatin, a non-MRP7 substrate, serves as a negative control .

Q. How can in vivo models be optimized to study Tandutinib’s pharmacokinetic and pharmacodynamic properties?

  • Orthotopic models : Use FLT3-ITD-driven leukemia xenografts in immunocompromised mice to assess tumor penetration and inhibition of FLT3 phosphorylation.
  • MRP7-mediated resistance models : Generate MRP7-transgenic mice to evaluate Tandutinib’s ability to restore chemosensitivity in paclitaxel-resistant tumors .

Q. What experimental strategies can address conflicting data on Tandutinib’s off-target effects (e.g., c-Kit inhibition)?

  • Kinase profiling panels : Use high-throughput screens (e.g., KINOMEscan) to quantify off-target inhibition at physiologically relevant concentrations.
  • Functional validation : Compare effects in c-Kit-dependent cell lines (e.g., GIST-T1) versus FLT3-dependent lines to isolate pathway-specific effects .

Methodological Considerations

  • Data Analysis : For MTT assays, use one-way ANOVA with Tukey’s post hoc test to compare treatment groups. Report IC50 values as means ± SD from ≥3 independent experiments .
  • Reproducibility : Include detailed protocols for compound preparation, cell line authentication (e.g., STR profiling), and replication of key findings across multiple models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.